Ferric ammonium EDTA (CAS 21265-50-9) is a highly soluble, chelated iron complex widely utilized as a premium micronutrient in agriculture and as the industry-standard bleaching agent in commercial photographic processing. Structurally, it consists of an iron(III) center coordinated by the hexadentate ethylenediaminetetraacetic acid (EDTA) ligand, paired with an ammonium counterion. This specific salt form is highly valued in procurement for its exceptional aqueous solubility, which permits the manufacture of dense liquid concentrates (often exceeding 50% w/w). In industrial applications, the ammonium cation provides distinct kinetic and agronomic advantages over sodium-based alternatives, facilitating rapid diffusion in photographic emulsions and preventing sodium toxicity in sensitive agricultural systems [1].
Substituting ferric ammonium EDTA with unchelated iron sources (such as ferrous sulfate) or alternative salts (such as ferric sodium EDTA) introduces severe process and performance liabilities. In agricultural and hydroponic systems, unchelated ferrous sulfate rapidly oxidizes and precipitates as insoluble iron hydroxides at pH levels above 5.0, rendering the iron biologically unavailable and clogging irrigation lines [1]. Furthermore, attempting to substitute the ammonium salt with ferric sodium EDTA in closed-loop hydroponics leads to progressive sodium accumulation, causing osmotic stress and phytotoxicity in salt-sensitive crops. In commercial photographic processing (C-41/RA-4), replacing the ammonium cation with sodium drastically slows the diffusion of the bleaching agent through the gelatin emulsion, leading to retained silver, degraded image contrast, and unacceptable processing delays [2].
The solubility profile of the ammonium salt is vastly superior to its sodium counterpart. Ferric ammonium EDTA is routinely formulated as stable liquid concentrates exceeding 50% w/w (over 500 g/L). In contrast, ferric sodium EDTA exhibits a maximum aqueous solubility of approximately 72 to 90 g/L at 20°C . This fundamental difference in solubility strictly limits the maximum concentration of sodium-based stock solutions.
| Evidence Dimension | Aqueous solubility limit at 20°C |
| Target Compound Data | >500 g/L (routinely formulated at 50-54% w/w) |
| Comparator Or Baseline | Ferric sodium EDTA (72-90 g/L) |
| Quantified Difference | >5x higher maximum stock concentration for the ammonium salt |
| Conditions | Aqueous solution at 20°C |
Allows buyers to procure high-density liquid concentrates, significantly reducing shipping volumes and enabling high-concentration dosing in automated systems.
In color photographic processing (such as C-41 and RA-4), the bleaching step requires the rapid oxidation of metallic silver to silver halides. Ferric ammonium EDTA is the industry standard because the ammonium cation facilitates rapid diffusion through the swollen gelatin emulsion. When ferric sodium EDTA is used as a substitute, the larger hydration sphere and lower mobility of the sodium ion significantly retard the bleaching kinetics, requiring extended processing times to achieve complete silver bleaching [1].
| Evidence Dimension | Emulsion diffusion and bleaching speed |
| Target Compound Data | Rapid bleaching kinetics (standard 45-60s in RA-4) |
| Comparator Or Baseline | Ferric sodium EDTA (slower diffusion and extended bleach times) |
| Quantified Difference | Ammonium salts provide significantly shorter required bleaching times |
| Conditions | Gelatin emulsion in standard color processing (C-41/RA-4) |
Essential for commercial photofinishing labs where rapid processing turnaround directly drives operational throughput and profitability.
The hexadentate chelation of iron by EDTA protects the metal center from premature precipitation. Ferric ammonium EDTA maintains iron in a fully soluble and bioavailable state up to a pH of approximately 6.0 to 6.5. In stark contrast, unchelated ferrous sulfate (FeSO4) is highly unstable in soil and water; it rapidly oxidizes to Fe(III) and precipitates as insoluble iron hydroxides at pH levels above 5.0 [1].
| Evidence Dimension | Soluble iron availability vs. pH |
| Target Compound Data | Remains soluble and bioavailable up to pH 6.0-6.5 |
| Comparator Or Baseline | Ferrous sulfate (precipitates rapidly at pH > 5.0) |
| Quantified Difference | Near total loss of bioavailability for unchelated iron above pH 5.0 compared to stable chelated iron |
| Conditions | Soil or hydroponic nutrient solutions at pH 5.0-6.5 |
Guarantees predictable iron delivery to crops, preventing the costly yield losses associated with iron chlorosis when generic salts precipitate out.
In closed-loop hydroponic systems, the accumulation of non-nutrient ions is a primary cause of premature nutrient solution disposal. Ferric ammonium EDTA provides a dual nutrient source (iron and ammonium-nitrogen) without introducing any sodium. Conversely, ferric sodium EDTA contains approximately 5-6% sodium by weight. Continuous dosing with the sodium salt leads to progressive sodium accumulation, which induces osmotic stress and phytotoxicity in salt-sensitive crops like tomatoes and strawberries [1].
| Evidence Dimension | Sodium contribution to nutrient solution |
| Target Compound Data | 0% sodium (provides NH4+ and Fe) |
| Comparator Or Baseline | Ferric sodium EDTA (~5-6% sodium by weight) |
| Quantified Difference | Complete elimination of sodium loading per unit of iron dosed |
| Conditions | Continuous dosing in recirculating hydroponic systems |
Prevents sodium-induced yield reductions and extends the usable lifespan of hydroponic nutrient solutions, lowering overall operational costs.
Where this compound is the right choice for manufacturers producing concentrated liquid micronutrient blends. Its >500 g/L solubility allows for the creation of dense, stable 50% w/w liquid formulations that are impossible to achieve with ferric sodium EDTA, significantly reducing packaging and freight costs .
Where this compound is the right choice for formulating bleach and bleach-fix (blix) baths. The ammonium cation ensures rapid diffusion through photographic gelatin, enabling the short processing times required by modern high-throughput minilabs [1].
Where this compound is the right choice for iron supplementation in recirculating greenhouse systems. By providing iron alongside an ammonium nitrogen source, it prevents the toxic sodium accumulation that occurs when using ferric sodium EDTA on salt-sensitive crops [2].
Where this compound is the right choice for treating iron chlorosis in soils with a pH below 6.5. It offers a highly cost-effective, stable alternative to unchelated ferrous sulfate, which would otherwise precipitate and become biologically useless before plant uptake [3].